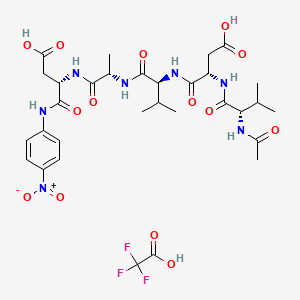
biotinyl-Asp-Glu-Val-Asp-al.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and caspase-7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis and protease activity. The biotinylation allows for easy detection and purification of the compound, making it a valuable tool in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-DEVD-CHO (trifluoroacetate salt) involves the conjugation of biotin to the DEVD-CHO peptide sequence. The process typically includes the following steps:
Peptide Synthesis: The DEVD-CHO peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Biotinylation: The synthesized peptide is then conjugated with biotin using standard biotinylation reagents and conditions.
Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods: Industrial production of Biotin-DEVD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification. The production is carried out under stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Biotin-DEVD-CHO (trifluoroacetate salt) primarily undergoes the following types of reactions:
Substitution Reactions: The biotin moiety can participate in substitution reactions, particularly with streptavidin or avidin, forming strong biotin-streptavidin/avidin complexes.
Hydrolysis: The peptide bonds within the DEVD-CHO sequence can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Streptavidin or avidin in buffered solutions.
Hydrolysis: Acidic or basic solutions, typically using hydrochloric acid or sodium hydroxide
Major Products:
Substitution Reactions: Biotin-streptavidin/avidin complexes.
Hydrolysis: Hydrolyzed peptide fragments
Scientific Research Applications
Biotin-DEVD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used in affinity purification of active caspase-3, caspase-6, caspase-7, and caspase-8.
Biology: Employed in the detection of active caspase-3 in tissue samples and permeabilized cells using affinity labeling with streptavidin conjugates.
Medicine: Utilized in studies of apoptosis, particularly in understanding the role of caspases in programmed cell death.
Industry: Applied in the development of diagnostic assays and therapeutic research involving caspase activity .
Mechanism of Action
Biotin-DEVD-CHO (trifluoroacetate salt) exerts its effects by inhibiting caspase-3 and caspase-7. The DEVD-CHO sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. The biotin moiety facilitates detection and purification by forming strong complexes with streptavidin or avidin .
Comparison with Similar Compounds
Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and caspase-7 inhibitor.
Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence.
Uniqueness: Biotin-DEVD-CHO (trifluoroacetate salt) is unique due to its biotinylation, which allows for easy detection and purification. This feature makes it particularly valuable in experimental setups requiring precise identification and isolation of caspase activity .
Properties
Molecular Formula |
C30H43F3N6O14S |
|---|---|
Molecular Weight |
800.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H42N6O12S.C2HF3O2/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24;3-2(4,5)1(6)7/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46);(H,6,7)/t14-,15-,16-,17+,18+,23-,24+;/m0./s1 |
InChI Key |
KNYCBYIWLOLJSR-XOFSVAJBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)

![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)





![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)




![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)
